3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide is a complex organic compound characterized by the presence of methoxy groups, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving morpholine and an appropriate leaving group on the benzene ring.
Formation of the Oxopropan-2-yl Linker: This step involves the formation of an amide bond between the benzenesulfonamide and the oxopropan-2-yl group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale reactions. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for electrophilic aromatic substitution.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes, to develop new medications.
Diagnostics: Used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material Science: Utilized in the synthesis of polymers or other materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine ring and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide
- 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonate
Uniqueness
Compared to similar compounds, 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a morpholine ring enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H22N2O6S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H22N2O6S/c1-11(15(18)17-6-8-23-9-7-17)16-24(19,20)12-4-5-13(21-2)14(10-12)22-3/h4-5,10-11,16H,6-9H2,1-3H3 |
InChI Key |
MZHMOAAIDUYBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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